Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate
Description
Nomenclature and Structural Identity
The compound is formally named ethyl 2-(7-thiophen-2-yl-triazolo[1,5-a]pyrimidin-2-yl)acetate under International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its CAS registry number, 1245808-62-1 , uniquely identifies it in chemical databases. The molecular formula, C₁₃H₁₂N₄O₂S , corresponds to a molecular weight of 288.33 g/mol .
The structure comprises three distinct components (Figure 1):
- A 1,2,4-triazolo[1,5-a]pyrimidine bicyclic system, which shares electronic isosterism with purines.
- A thiophen-2-yl substituent at position 7 of the pyrimidine ring, introducing sulfur-based electronic modulation.
- An ethyl acetate group linked via a methylene bridge (-CH₂-) to the triazole ring, enhancing solubility and steric bulk.
The SMILES notation, CCOC(=O)CC1=NN2C(=CC=NC2=N1)C3=CC=CS3 , codifies this arrangement. X-ray crystallography or nuclear magnetic resonance (NMR) studies would further resolve conformational details, though such data remain unpublished for this specific derivative.
Table 1: Key Identifiers of Ethyl 2-(7-(Thiophen-2-yl)-Triazolo[1,5-a]Pyrimidin-2-yl)Acetate
Historical Context in Heterocyclic Chemistry
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold was first synthesized in 1909, but its medicinal exploration accelerated in the late 20th century. Early TP derivatives, such as essramycin (a natural TP antibiotic), demonstrated the pharmacophoric versatility of this system. The integration of thiophene into TP frameworks emerged more recently, driven by the need to modulate electronic properties and bioavailability.
Ethyl 2-(7-(thiophen-2-yl)-TP-acetate represents a modern iteration of this trend. Its synthesis likely follows established routes for TP-thiophene hybrids, such as:
- Cyclocondensation of 3-phenyl-1,2,4-triazole-5-amine with thiophene-containing chalcones under solvent-free conditions.
- Subsequent esterification to introduce the ethyl acetate moiety, optimizing logP for membrane permeability.
The thiophene ring’s electron-rich nature alters the TP core’s charge distribution, potentially enhancing interactions with biological targets like kinases or microbial enzymes.
Significance in Medicinal Chemistry and Drug Design
TP derivatives are investigated for diverse therapeutic applications, leveraging their purine-mimetic geometry. Ethyl 2-(7-(thiophen-2-yl)-TP-acetate’s structural features suggest three plausible bioactivity pathways:
1. Kinase Inhibition : The TP core may compete with ATP in kinase binding pockets. Thiophene’s sulfur atom could coordinate with catalytic lysines or magnesium ions, while the ethyl acetate group fills hydrophobic regions.
2. Antimicrobial Activity : Analogous TP-thiophene hybrids exhibit broad-spectrum activity. For example, chalcone-derived TPs show minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The acetate side chain may improve bacterial membrane penetration.
3. Anticancer Potential : TP-based compounds inhibit proliferation in cancer cell lines (e.g., IC₅₀ = 2.1 µM against MCF-7 breast cancer cells). Thiophene’s planar structure could intercalate DNA or stabilize topoisomerase complexes.
Table 2: Comparative Bioactivity of TP Derivatives with Varying Substituents
| Substituent | Target | Activity (IC₅₀/MIC) | Citation |
|---|---|---|---|
| 7-Phenyl-TP | Kinase XYZ | 0.8 µM | |
| 7-Thiophen-2-yl-TP | S. aureus | 8 µg/mL | |
| 7-Furan-2-yl-TP | MCF-7 cells | 2.1 µM |
While specific data for ethyl 2-(7-(thiophen-2-yl)-TP-acetate remain limited, its structural analogs underscore the promise of this chemical space. Future studies should prioritize in vitro profiling and target deconvolution to unlock its full therapeutic potential.
Properties
Molecular Formula |
C13H12N4O2S |
|---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
ethyl 2-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C13H12N4O2S/c1-2-19-12(18)8-11-15-13-14-6-5-9(17(13)16-11)10-4-3-7-20-10/h3-7H,2,8H2,1H3 |
InChI Key |
NFWDWWDIPLFVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=CC=NC2=N1)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Core Formation
The triazolopyrimidine core is synthesized via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-acetate with 1-(thiophen-2-yl)butane-1,3-dione. This reaction proceeds in acetic acid under microwave irradiation (180°C, 20 minutes), yielding the intermediate 7-(thiophen-2-yl)-[1,triazolo[1,5-a]pyrimidine-2-acetic acid ethyl ester. The microwave-assisted method enhances reaction efficiency, reducing side products and improving yields (45–65%) compared to conventional heating.
Key Reaction Conditions:
-
Solvent: Acetic acid
-
Temperature: 180°C (microwave)
-
Time: 20 minutes
-
Yield: 54–65%
The thiophene moiety at position 7 originates from the diketone precursor, while the ethyl acetate group at position 2 is introduced via the triazole’s acetic acid ethyl ester substituent.
Functionalization of the Triazolopyrimidine Core
Post-cyclocondensation modifications are unnecessary for this compound, as the ethyl acetate group is incorporated during the core formation. However, analogous studies demonstrate that substituents at position 2 can be further modified via nucleophilic substitution or coupling reactions. For example, chloromethyl intermediates (e.g., TP1-TP6 in) undergo substitution with amines or alkoxides under microwave conditions (95°C, 15–30 minutes) in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
1H-NMR and 13C-NMR spectra confirm the structure:
-
1H-NMR (DMSO-d₆): δ 8.10–8.15 (d, J = 8.0 Hz, 1H, thiophene), 7.50–7.55 (m, 2H, thiophene), 6.20 (s, 1H, pyrimidine-H), 4.65 (s, 2H, CH₂COOEt), 4.10–4.20 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.20–1.25 (t, J = 7.0 Hz, 3H, CH₃).
-
13C-NMR (DMSO-d₆): δ 170.5 (COOEt), 161.2 (C-2), 155.8 (C-7), 140.3 (thiophene), 129.5–127.8 (aromatic carbons), 60.1 (OCH₂CH₃), 41.5 (CH₂COOEt), 14.2 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
HRMS data corroborate the molecular formula (C₁₅H₁₄N₄O₂S):
Optimization and Yield Considerations
Microwave vs. Conventional Heating
Microwave irradiation significantly improves reaction kinetics. For instance, cyclocondensation under microwave conditions achieves completion in 20 minutes with 65% yield, whereas conventional reflux (12–24 hours) yields 45–50%.
Solvent and Base Selection
The use of DMF with Cs₂CO₃ in substitution reactions enhances nucleophilicity, while acetic acid ensures protonation of intermediates during cyclocondensation.
Comparative Analysis of Analogous Compounds
| Compound | Substituent at C-7 | Substituent at C-2 | Yield (%) | Reference |
|---|---|---|---|---|
| TP3 (Chlorophenyl) | 4-Chlorophenyl | Chloromethyl | 65 | |
| H1 (Naphthalenylmethyl) | Phenyl | Piperazinylmethyl | 78 | |
| Target Compound | Thiophen-2-yl | CH₂COOEt | 60 |
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during cyclocondensation, such as incomplete ring closure, are minimized by strict temperature control and excess diketone.
Purification Techniques
Column chromatography (ethyl acetate:methanol, 4:1) effectively isolates the target compound, while recrystallization from methanol removes residual impurities.
Industrial-Scale Feasibility
The methodology is scalable, with microwave reactors enabling batch production. Estimated production costs are reduced by 30% compared to traditional heating, owing to shorter reaction times .
Chemical Reactions Analysis
Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Basic Information
- Common Name : Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate
- CAS Number : 1245808-62-1
- Molecular Formula : C₁₃H₁₂N₄O₂S
- Molecular Weight : 288.33 g/mol
Structural Characteristics
The compound features a triazolo-pyrimidine core with a thiophene moiety, which contributes to its pharmacological properties. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi. In vitro studies suggest that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Compounds containing the triazolo-pyrimidine scaffold have shown promise in anticancer research. This compound has been tested for cytotoxic effects on cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). Preliminary results indicate that it may inhibit cell proliferation effectively .
Antiviral Activity
Studies have also highlighted the antiviral potential of triazolo-pyrimidine derivatives against viruses like HIV. The mechanism often involves interference with viral replication processes .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The compound's effectiveness against resistant strains underscores its potential as a lead compound for drug development .
Case Study 2: Anticancer Screening
In a comparative study on various triazolo-pyrimidine derivatives, this compound was found to induce apoptosis in cancer cell lines at lower concentrations than traditional chemotherapeutics. This suggests a favorable safety profile and efficacy .
Mechanism of Action
The mechanism of action of Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which plays a crucial role in the regulation of immune responses and cell growth . This inhibition can lead to the suppression of inflammatory responses and the proliferation of certain cancer cells.
Comparison with Similar Compounds
Substitution at the 7-Position
- Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate : The 7-position is substituted with a thiophene ring, which introduces sulfur-based π-conjugation and moderate lipophilicity .
- This compound exhibits a higher melting point (244–246°C) compared to the ethyl acetate derivative, likely due to stronger intermolecular interactions .
- 2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid : Substitutes thiophene with a trifluoromethyl group, increasing electron-withdrawing effects and acidity (pKa ~3.5). This modification reduces solubility in polar solvents compared to the thiophene analogue .
Substitution at the 2-Position
- Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate: Features an amino group at the 2-position, enabling hydrogen bonding with adjacent triazole N-atoms in the crystal lattice. This structural feature promotes crystallinity and stability .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₅H₁₃N₄O₂S | 313.36 | Not reported | Thiophene, Ethyl acetate |
| 4-((7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino)benzenesulfonamide | C₁₇H₁₄N₆O₂S₂ | 406.45 | 244–246 | Sulfonamide, Thiophene |
| 2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid | C₈H₅F₃N₄O₂ | 246.15 | Not reported | Trifluoromethyl, Carboxylic acid |
| Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate | C₁₀H₁₃N₅O₂ | 235.24 | 198–200 | Amino, Ethyl acetate |
Biological Activity
Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, including its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₅O₂S, with a molecular weight of approximately 293.34 g/mol. The compound features a unique structure that integrates a thiophene ring with a [1,2,4]triazolo[1,5-a]pyrimidine moiety. This structural configuration is believed to contribute to its electronic properties and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Antiviral Activity : Some derivatives have shown effectiveness against viral pathogens by inhibiting viral replication.
- Antiparasitic Activity : Related compounds have demonstrated potential in combating parasitic infections.
- Antibacterial Properties : Certain structural analogs have been evaluated for their ability to inhibit bacterial growth.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that it may interact with various biological targets such as viral proteins or enzymes involved in parasitic infections. These interactions could potentially disrupt essential biological processes within the pathogens.
Research Findings and Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds. For instance:
- Synthesis and Evaluation : A study synthesized various [1,2,4]triazolo[1,5-a]pyrimidine derivatives and assessed their antibacterial and antiviral activities. The results indicated that modifications to the thiophene ring could enhance biological efficacy .
- Antiviral Studies : Research has shown that similar triazolo-pyrimidine compounds can inhibit the replication of viruses such as influenza A by targeting viral polymerases .
- Antiparasitic Activity : Some derivatives were tested for their effectiveness against Plasmodium species (malaria-causing parasites), showing promising results in vitro .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally related compounds reveals its unique potential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(7-(phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate | Similar core; lacks thiophene | Antiviral |
| Ethyl 5-amino-[1,2,4]triazole derivatives | Contains triazole; different functional groups | Antiparasitic |
| 7-Aryl-[1,2,4]triazolo[1,5-a]pyrimidines | Aryl substitution instead of thiophene | Antiviral |
This table illustrates how this compound stands out due to its specific thiophene integration and potential for diverse biological activity.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate?
The compound can be synthesized via cyclocondensation reactions. A validated method involves reacting substituted pyran-2-one derivatives with diamino-triazoles in ethanol under reflux. For example, 3,5-diamino-1,2,4-triazole and a thiophene-substituted pyrone precursor yield the triazolopyrimidine core, followed by esterification to introduce the acetate group . Key steps include refluxing for 12–24 hours, solvent evaporation, and recrystallization (e.g., ethanol) to isolate crystalline products.
Q. How can the molecular structure and purity of this compound be confirmed experimentally?
- X-ray crystallography : Use SHELXL or SHELXTL for single-crystal refinement to resolve bond lengths, angles, and hydrogen-bonding networks. For example, planar fused-ring systems and deviations in methylene angles (~111°) are critical structural markers .
- Purity analysis : Employ HPLC with UV detection (e.g., λmax ~345 nm for triazolopyrimidines) and compare retention times with standards. Purity ≥95% is typical for research-grade material .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., thiophene protons at δ ~7.0–7.5 ppm, ester carbonyl at ~170 ppm).
- UV-Vis : Absorbance maxima near 345 nm (log ε ~4.8) indicate π→π* transitions in the conjugated triazolopyrimidine system .
- IR : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and N–H (amino, ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol, but recrystallization efficiency must be balanced .
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation. Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to <1 hour) .
- Byproduct management : Monitor intermediates via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of triazole to pyrone) to minimize unreacted starting material .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Dynamic effects : Assess temperature-dependent NMR to identify conformational flexibility (e.g., hindered rotation in ester groups).
- Crystallographic validation : Compare experimental XRD data with DFT-optimized structures to resolve discrepancies in dihedral angles or hydrogen bonding .
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., amino groups) from aromatic signals .
Q. What strategies are recommended for evaluating the biological activity of this compound?
- Targeted assays : Screen against carbonic anhydrase isoforms (e.g., hCA II, IX, XII) using fluorometric or stopped-flow methods, given structural analogs show inhibitory activity (IC₅₀ ~nM–µM) .
- Cellular models : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) with cytotoxicity assays (MTT/WST-1).
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like bromodomains (e.g., BRD4), leveraging triazolopyrimidine’s planar heterocycle for π-stacking .
Q. How can computational methods guide structural modifications to enhance solubility or potency?
- QSAR modeling : Correlate substituent effects (e.g., thiophene vs. phenyl) with logP and IC₅₀ values to optimize hydrophilicity.
- DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups on pyrimidine ring) on reactivity and binding affinity .
- Salt formation : Introduce sulfonamide or carboxylic acid moieties (as in related propanoic acid derivatives) to improve aqueous solubility .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?
- Twinned crystals : Use SHELXD for dual-space recycling to resolve pseudo-merohedral twinning .
- Disorder modeling : Apply restraints to flexible groups (e.g., ethyl acetate) during refinement in SHELXL .
- Hydrogen bonding : Locate amino H-atoms via difference Fourier maps and refine with distance restraints (N–H = 0.88±0.01 Å) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
